Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Axitinib Impurity 2 vs Axitinib N-Oxide

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of the Impurities

Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9
Cat. No.: S1790298

Get Quote

The table below summarizes the key characteristics of Axitinib Impurity 2 and a potential N-Oxide

impurity based on the search findings.

Potential N-Oxide

Feature Axitinib Impurity 2 .
Impurity
Chemical 6-lodo-1-nitroso-1H-indazole [1] Information not available in
Name search results
CAS Number Not Available [1] Information not available in
search results
Molecular C7H4INsO [1] Information not available in
Formula search results
Molecular 273.0 g/mol [1] Information not available in
Weight search results
Chemical Information not available in
Structure search results
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Potential N-Oxide

Feature Axitinib Impurity 2 .
Impurity
Structural Nitroso derivative of an indazole intermediate [1] Information not available in
Origin search results
Primary Use Analytical reference standard for method development Information not available in
and validation (e.g., for ANDA) [1] search results

While a specific "Axitinib N-Oxide" is not detailed, the search revealed another oxidative impurity. Axitinib
Impurity F (CAS# 1443118-73-7) is a reduced, hydrogenated derivative with a molecular formula of
C22H20N40S and a molecular weight of 388.5 g/mol [2]. This highlights that multiple process-related and

degradant impurities are monitored during drug development.

Experimental Protocols for Impurity Analysis

For researchers working with axitinib impurities, here are detailed methodologies for key analytical

experiments.

Protocol 1: Analytical Method Development and Validation using
HPLC

This protocol is based on the stated use of Impurity 2 for analytical method development and validation [1].

¢ Objective: To develop and validate a specific, accurate, and robust HPLC method for the
quantification of Axitinib Impurity 2 in axitinib drug substance.
e Materials:
o Reference Standards: Axitinib (drug substance) and Axitinib Impurity 2 [1] [3].
o Equipment: HPLC system with UV/VIS or DAD detector, analytical column (e.g., C18, 250 x
4.6 mm, 5 um), and data acquisition software.
o Reagents: High-purity solvents (acetonitrile, methanol), buffer salts (e.g., potassium
dihydrogen phosphate, ammonium formate).
¢ Methodology:
o Preparation of Solutions:
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Stock Solutions: Prepare separate stock solutions of axitinib and Impurity 2 in a suitable
solvent (e.g., methanol or the mobile phase).

System Suitability Solution: Prepare a mixture containing axitinib and Impurity 2 at a
specific ratio to test resolution.

Test Solution: Prepare a solution of the axitinib batch sample.

o HPLC Conditions (Parameters to be optimized):

Mobile Phase: A gradient or isocratic mixture of a buffer and an organic modifier (e.g., 10
mM ammonium formate buffer : acetonitrile).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 220-280 nm (needs to be established for optimal impurity
detection).

Injection Volume: 10-20 pL.

o Validation Parameters:

Specificity: Confirm that the Impurity 2 peak is well-resolved from axitinib and other
potential impurities.

Linearity and Range: Prepare a series of Impurity 2 solutions at different concentrations
(e.g., from Limit of Quantification to 0.5%) and plot a calibration curve.

Accuracy: Perform a recovery study by spiking known amounts of Impurity 2 into axitinib
samples at different levels.

Precision: Assess repeatability by multiple injections of a homogeneous sample.

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest levels at
which the impurity can be detected and quantified with acceptable accuracy and
precision.

Protocol 2: Stress Testing to Study Impurity Formation

e Objective: To force the degradation of axitinib under various stress conditions (hydrolysis, oxidation,
photolysis, thermal) and monitor the formation of Impurity 2 and other degradants.

e Materials: Axitinib drug substance, relevant reagents (e.g., hydrogen peroxide for oxidation, HCI and
NaOH for acid/base hydrolysis), and the HPLC method developed in Protocol 1.
¢ Methodology:
o Oxidative Stress: Expose axitinib solution to 3% hydrogen peroxide at room temperature for
24 hours or reflux for a shorter duration. Analyze samples at intervals.
o Acid/Base Hydrolysis: Reflux axitinib in 0.1M HCl and 0.1M NaOH separately. Neutralize at
intervals and analyze.
o Photostability: Expose solid axitinib to UV and visible light as per ICH Q1B guidelines.
o Thermal Stability: Heat solid axitinib at 105°C for a defined period.
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¢ Analysis: Use the validated HPLC method to profile the degradation samples. Identify the retention
time of formed Impurity 2 by comparison with the authentic standard.

Workflow for Impurity Identification and Control

The following diagram illustrates the logical workflow for identifying and controlling impurities in drug

development, incorporating the use of qualified reference standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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